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Compound of Interest

Compound Name: 1,3-Benzenedithiol

Cat. No.: B1198324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

1,3-Benzenedithiol. Due to a lack of extensive experimental data for this specific compound in

publicly available literature, this guide also presents data for the closely related compound,

Benzenethiol (Thiophenol), to serve as a valuable point of reference. Furthermore, it details the

standard experimental and computational methodologies that can be employed to determine

the thermodynamic properties of 1,3-Benzenedithiol.

Physicochemical Properties of 1,3-Benzenedithiol
While extensive thermodynamic data for 1,3-Benzenedithiol is not readily available, certain

fundamental physicochemical properties have been reported. These are summarized in Table

1.
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Property Value Source

Molecular Formula C₆H₆S₂ --INVALID-LINK--

Molecular Weight 142.24 g/mol --INVALID-LINK--

Melting Point 24-25 °C --INVALID-LINK--

Boiling Point 128-129 °C at 16 mmHg --INVALID-LINK--

Vapor Pressure 0.0477 mmHg at 25 °C --INVALID-LINK--

Appearance
White or pale yellow crystalline

solid or liquid
--INVALID-LINK--

Solubility

Soluble in organic solvents like

alcohols, ethers, and ketones;

insoluble in water.

--INVALID-LINK--

Thermodynamic Properties of Benzenethiol
(Thiophenol) as a Reference
In the absence of comprehensive experimental thermodynamic data for 1,3-Benzenedithiol,
the properties of Benzenethiol (C₆H₅SH) provide a useful comparison for understanding the

thermodynamic behavior of aromatic thiols. Table 2 summarizes key thermodynamic

parameters for Benzenethiol.
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Thermodynamic
Property

Value Units Source

Standard Molar

Enthalpy of Formation

(Liquid)

11.7 ± 0.8 kJ/mol --INVALID-LINK--

Standard Molar

Enthalpy of Formation

(Gas)

61.1 ± 0.9 kJ/mol --INVALID-LINK--

Standard Molar

Entropy (Liquid)
215.3 ± 1.0 J/mol·K --INVALID-LINK--

Molar Heat Capacity

(Liquid)
173.22 J/mol·K --INVALID-LINK--

Enthalpy of

Vaporization at 298.15

K

49.4 kJ/mol --INVALID-LINK--

Enthalpy of Fusion 11.45 kJ/mol --INVALID-LINK--

Experimental Determination of Thermodynamic
Properties
The following sections describe the standard experimental protocols that can be used to

determine the key thermodynamic properties of 1,3-Benzenedithiol.

Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) of an organic sulfur compound like 1,3-
Benzenedithiol can be determined using rotating-bomb calorimetry. This technique is

necessary to ensure that the sulfur is oxidized to a well-defined final state, typically aqueous

sulfuric acid.
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Caption: Workflow for determining the enthalpy of formation using rotating-bomb calorimetry.

The process involves combusting a precisely weighed sample in a high-pressure oxygen

environment within a rotating bomb. The rotation ensures a complete and uniform reaction,

leading to the formation of CO₂, H₂O, and H₂SO₄. The heat released during combustion is

measured by the temperature rise of the surrounding water bath. By calibrating the calorimeter

with a substance of known enthalpy of combustion, such as benzoic acid, the enthalpy of

combustion of the sample can be determined. The standard enthalpy of formation is then

calculated from the enthalpy of combustion using Hess's law.

Heat Capacity and Entropy
The heat capacity (Cp) and, subsequently, the standard molar entropy (S°) of 1,3-
Benzenedithiol can be determined using adiabatic calorimetry. This method measures the

amount of heat required to raise the temperature of a substance by a specific amount while

minimizing heat exchange with the surroundings.
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Caption: Workflow for determining heat capacity and entropy via adiabatic calorimetry.

A known mass of the sample is placed in a calorimeter, which is surrounded by an adiabatic

shield to prevent heat loss. A measured amount of electrical energy is supplied to the sample,

and the resulting temperature change is precisely recorded. This process is repeated over a

range of temperatures, typically starting from near absolute zero. The heat capacity is

calculated at each temperature. The standard molar entropy at 298.15 K is then determined by

integrating the heat capacity divided by the temperature (Cp/T) from 0 K to 298.15 K,

accounting for the entropies of any phase transitions that occur.

Computational Prediction of Thermodynamic
Properties
In the absence of experimental data, quantum chemical calculations provide a powerful tool for

estimating the thermodynamic properties of molecules like 1,3-Benzenedithiol. Methods such

as Density Functional Theory (DFT) and composite methods like G3 or G4 can be employed to

calculate molecular geometries, vibrational frequencies, and electronic energies.
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Caption: Logical workflow for the computational prediction of thermodynamic properties.

This computational approach begins with optimizing the molecular geometry of 1,3-
Benzenedithiol. Subsequently, vibrational frequencies are calculated to confirm that the

optimized structure is a true minimum on the potential energy surface and to compute the zero-

point vibrational energy and thermal contributions to enthalpy and entropy. A high-level single-

point energy calculation is then performed on the optimized geometry. Using statistical
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mechanics, these molecular properties are used to calculate the partition function, from which

the macroscopic thermodynamic properties such as enthalpy, entropy, and heat capacity can

be derived. The enthalpy of formation is typically calculated using atomization or isodesmic

reaction schemes.

Conclusion
While experimental thermodynamic data for 1,3-Benzenedithiol remains scarce, this guide

provides the available physicochemical properties and utilizes data from the closely related

compound, Benzenethiol, for comparative purposes. The detailed descriptions of established

experimental and computational methodologies offer a clear pathway for researchers to obtain

the necessary thermodynamic parameters for 1,3-Benzenedithiol. Such data is crucial for a

fundamental understanding of its chemical behavior and for its application in fields such as

drug development and materials science.

To cite this document: BenchChem. [Thermodynamic Properties of 1,3-Benzenedithiol: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198324#thermodynamic-properties-of-1-3-
benzenedithiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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